5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde
Overview
Description
5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde is a chemical compound with the CAS Number: 667437-25-4 . It has a molecular weight of 264.68 and its molecular formula is C14H10ClFO2 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde is 1S/C14H10ClFO2/c15-12-4-5-14 (11 (7-12)8-17)18-9-10-2-1-3-13 (16)6-10/h1-8H,9H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde is a solid substance . It has a molecular weight of 264.68 and its molecular formula is C14H10ClFO2 . The compound is stored at room temperature .Scientific Research Applications
Antibacterial Activities
The synthesis and antibacterial activities of various compounds, including those derived from reactions with benzaldehydes, have been explored. For instance, Xin, Ding, and Zhang (1993) synthesized compounds by reacting benzaldehydes with other components and tested their antibacterial activities in vitro. This suggests the potential of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde in antibacterial applications (T. Xin, J. Ding, X. P. Zhang, 1993).
Magnetic Resonance Studies
Schaefer et al. (1977) investigated the magnetic resonance spectra of various benzoyl fluoride derivatives, demonstrating the sensitivity of fluorine shifts to intramolecular interactions. This research can be relevant to understanding the properties of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde in the context of magnetic resonance studies (T. Schaefer, K. Marat, K. Chum, A. F. Janzen, 1977).
Antimicrobial Additives
Talybov, Akhmedova, and Yusubov (2022) conducted a study on the synthesis of oxiranes, including their application as antimicrobial additives in lubricating oils and fuels. This research presents another potential application area for benzaldehyde derivatives in the field of antimicrobials (G. Talybov, N. Akhmedova, F. Yusubov, 2022).
Catalysis Research
Research by Chen, Ozturk, and Sorensen (2017) on Pd-catalyzed ortho C-H hydroxylation of benzaldehydes highlights the utility of these compounds in catalysis. Their study could provide insights into similar applications for 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde (Xiao-Yang Chen, Seyma Ozturk, E. J. Sorensen, 2017).
PET Radiotracers
Maestrup et al. (2009) synthesized sigma1 receptor ligands, which included benzaldehyde derivatives for potential PET radiotracers. This research may be relevant for exploring the role of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde in the development of new PET radiotracers (Eva Grosse Maestrup, C. Wiese, D. Schepmann, A. Hiller, S. Fischer, M. Scheunemann, P. Brust, B. Wünsch, 2009).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZBCKWHYJXVGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397481 | |
Record name | 5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde | |
CAS RN |
667437-25-4 | |
Record name | 5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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